molecular formula C17H14Cl2N4OS B2567530 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-13-7

5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No. B2567530
CAS RN: 477853-13-7
M. Wt: 393.29
InChI Key: ORIKPELRSOEKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.29. The purity is usually 95%.
BenchChem offers high-quality 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazoles, including 1,2,3- and 1,2,4-triazole derivatives, represent a significant class of compounds with a broad spectrum of biological activities. These compounds are explored for various scientific applications due to their structural versatility and potential as therapeutic agents. The focus on compounds like 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone highlights the ongoing interest in developing novel entities with enhanced biological and pharmacological properties.

Triazoles in Drug Development

The triazole core structure is integral in the design of new drugs due to its diverse biological activities. Triazoles have been investigated for anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others. The patent review by Ferreira et al. (2013) emphasizes the significance of triazole derivatives in pharmaceutical development, noting the variety of triazole-based drugs that have entered the market or are undergoing clinical studies. The review calls for innovative synthesis methods that consider green chemistry principles, underscoring the need for sustainable and efficient production of triazole derivatives to address emerging health challenges, including antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).

Chemical Reactivity and Biological Activities

Antimicrobial and Antifungal Applications

The search for new antimicrobial and antifungal agents has led to the investigation of 1,2,4-triazole derivatives for their potent activity against various pathogens. Ohloblina (2022) reviewed the biological features of new 1,2,4-triazole derivatives, demonstrating their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This research direction is particularly relevant in the face of rising antibiotic resistance, highlighting the triazole derivatives as promising candidates for developing novel antimicrobial therapies (Ohloblina, 2022).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-5-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-2-7-23-16(20-21-17(23)25)12-4-6-15(24)22(10-12)9-11-3-5-13(18)8-14(11)19/h2-6,8,10H,1,7,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIKPELRSOEKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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